N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a chemical compound with a unique structure that allows for versatile applications in various fields, including drug discovery and material science. This compound is part of the benzothiazole family, which is known for its significant biological activities.
Mechanism of Action
Target of Action
N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the cell wall synthesis pathway leads to the death of the bacterium .
Result of Action
The primary result of the action of N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide is the death of Mycobacterium tuberculosis due to the disruption of its cell wall synthesis . This leads to the bacterium’s inability to maintain its structural integrity, resulting in cell lysis and death .
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is used in diverse scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its antibacterial properties make it a candidate for developing new antibiotics.
Industry: Used in material science for developing new materials with specific properties.
Comparison with Similar Compounds
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can be compared with other benzothiazole derivatives, such as:
N-(thiazol-2-yl)benzenesulfonamides: Known for their antibacterial activity.
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Evaluated for anti-inflammatory and analgesic activities.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-5-18-9-6-7-10-11(8-9)19-13(15-10)16-12(17)14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUSXKSUEGPJEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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